molecular formula C16H18N2O2S B5729847 N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide

N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide

Cat. No. B5729847
M. Wt: 302.4 g/mol
InChI Key: YLLLJIAHTRKMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, also known as IBTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IBTP belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In neuroscience, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been used as a scaffold for the development of new compounds with improved biological activity.

Mechanism of Action

The exact mechanism of action of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neuroscience, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In the nervous system, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability. N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. It has a wide range of potential applications in scientific research, including cancer research, neuroscience, and drug discovery. However, there are also limitations to its use. N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide. One area of research is the development of new compounds based on the N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide scaffold with improved biological activity and selectivity. Another area of research is the characterization of the mechanism of action of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, which could lead to the development of new drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to determine the toxicity and potential side effects of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, which will be important for its future use in scientific research.

Synthesis Methods

N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylthiophene with isobutyryl chloride to form 2-methylthiophene-3-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl to obtain N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide. The purity of the compound can be further improved by recrystallization.

properties

IUPAC Name

N-[2-methyl-4-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10(2)15(19)17-12-6-7-13(11(3)9-12)18-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLLJIAHTRKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)C)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-methyl-4-[(2-methylpropanoyl)amino]phenyl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.